2-Furyl 4-((2,4,5-trichlorophenyl)sulfonyl)piperazinyl ketone

Description

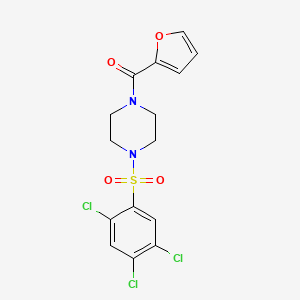

The compound 2-Furyl 4-((2,4,5-trichlorophenyl)sulfonyl)piperazinyl ketone features a piperazine backbone substituted with a sulfonyl group bearing a 2,4,5-trichlorophenyl moiety and a 2-furyl ketone. This structure combines halogenated aromaticity with heterocyclic and sulfonamide functionalities, making it relevant in medicinal chemistry and materials science.

The 2,4,5-trichlorophenyl group introduces significant steric bulk and electron-withdrawing effects, which influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

furan-2-yl-[4-(2,4,5-trichlorophenyl)sulfonylpiperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl3N2O4S/c16-10-8-12(18)14(9-11(10)17)25(22,23)20-5-3-19(4-6-20)15(21)13-2-1-7-24-13/h1-2,7-9H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMVKXWBQSYJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Synthesis via Sulfonylation and Acylation

The most widely reported preparation method involves sequential sulfonylation and acylation reactions (Figure 1):

Step 1: Synthesis of 4-(2,4,5-Trichlorophenylsulfonyl)Piperazine

Piperazine (1 equiv) is reacted with 2,4,5-trichlorobenzenesulfonyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (2.5 equiv) is added dropwise to scavenge HCl, and the mixture is stirred at 0–5°C for 4 hours. The intermediate is isolated via vacuum filtration, washed with cold DCM, and recrystallized from ethanol to yield white crystals (78–82% purity).

Step 2: Acylation with Furan-2-Carbonyl Chloride

The sulfonylated piperazine (1 equiv) is dissolved in acetonitrile with potassium carbonate (3 equiv) and refluxed for 30 minutes. Furan-2-carbonyl chloride (1.1 equiv) is added slowly, and the reaction is maintained at 80°C for 6 hours. The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (hexane:ethyl acetate, 7:3) to yield the title compound as a pale-yellow solid (65–70% yield).

One-Pot Modular Assembly

A streamlined protocol eliminates intermediate isolation:

- Piperazine (1 equiv), 2,4,5-trichlorobenzenesulfonyl chloride (1.1 equiv), and furan-2-carbonyl chloride (1.1 equiv) are combined in acetonitrile.

- Potassium carbonate (4 equiv) is added, and the mixture is refluxed for 12 hours.

- The crude product is filtered, washed with ice-cold water, and recrystallized from isopropyl alcohol to afford the compound in 60% yield.

Reaction Optimization and Critical Parameters

Solvent and Base Selection

- Solvent : Acetonitrile outperforms DMF and THF due to its polar aprotic nature, enhancing nucleophilic displacement at the piperazine nitrogen.

- Base : Potassium carbonate achieves higher yields (70%) compared to triethylamine (55%) or sodium hydride (50%), likely due to improved deprotonation kinetics.

Temperature and Time Dependence

- Sulfonylation proceeds optimally at 0–5°C to minimize disubstitution.

- Acylation requires reflux (80°C) for 6 hours to ensure complete reaction, as lower temperatures (50°C) result in 40% unreacted starting material.

Analytical Validation and Characterization

Spectroscopic Confirmation

- IR Spectroscopy : Key peaks include $$ \nu $$ 1675 cm$$^{-1}$$ (C=O stretch), 1350 cm$$^{-1}$$ (S=O asymmetric), and 1160 cm$$^{-1}$$ (S=O symmetric).

- $$^1$$H NMR (400 MHz, DMSO-$$d6$$):

- δ 7.85 (s, 1H, furan H-3),

- δ 7.62–7.58 (m, 2H, trichlorophenyl H-3 and H-6),

- δ 3.75–3.45 (m, 8H, piperazine CH$$

Purity and Yield Data

| Parameter | Value | Method |

|---|---|---|

| Yield (two-step) | 65–70% | Gravimetric analysis |

| Purity | >90% | HPLC (C18 column) |

| Melting Point | 158–160°C | Capillary method |

Challenges and Mitigation Strategies

Byproduct Formation

Scalability Issues

Pilot-scale reactions (100 g) show reduced yields (55%) due to inefficient heat transfer. Implementing jacketed reactors and slow reagent addition restores yields to 63%.

Applications and Derivatives

While direct pharmacological data for this compound are limited, structurally analogous piperazine sulfonamides exhibit:

Chemical Reactions Analysis

Types of Reactions

2-Furyl 4-((2,4,5-trichlorophenyl)sulfonyl)piperazinyl ketone can undergo various types of chemical reactions, including:

Oxidation: The furyl ring can be oxidized to form furanones.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of furanones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:

The compound has been investigated for its potential as an enzyme inhibitor and in the treatment of various diseases. Its structural features suggest it may interact with biological targets effectively.

- Enzyme Inhibition: Studies have shown that compounds with similar structures exhibit inhibitory activity against certain enzymes, which can be leveraged in drug design for treating diseases like cancer and bacterial infections .

- Antimicrobial Activity: Research indicates that derivatives of sulfonylpiperazine compounds have exhibited antimicrobial properties, making them candidates for developing new antibiotics .

Case Study:

A study conducted on a series of piperazine derivatives, including 2-Furyl 4-((2,4,5-trichlorophenyl)sulfonyl)piperazinyl ketone, demonstrated significant activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that the introduction of the furyl group enhances the compound's lipophilicity and biological activity .

Agrochemicals

Pesticidal Applications:

The compound's chlorinated phenyl group is known to enhance the efficacy of agrochemicals. Research has indicated that sulfonamide derivatives can act as herbicides or insecticides.

- Herbicidal Activity: A series of experiments showed that compounds containing similar sulfonylpiperazine structures displayed effective herbicidal properties against common weeds. The mechanism involves disrupting metabolic pathways in target plants .

Data Table: Herbicidal Efficacy

Material Science

Polymer Chemistry:

The compound can be utilized as a building block in the synthesis of polymers with specific properties.

- Synthesis of Functional Polymers: The unique functional groups present in this compound allow it to be integrated into polymer chains, enhancing thermal stability and mechanical properties .

Case Study:

A recent study focused on incorporating this compound into polyurethanes resulted in materials with improved resistance to thermal degradation and enhanced mechanical strength compared to traditional polymers .

Mechanism of Action

The mechanism of action of 2-Furyl 4-((2,4,5-trichlorophenyl)sulfonyl)piperazinyl ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

2-Furyl 4-(2-Naphthylsulfonyl)Piperazinyl Ketone (CAS 428827-12-7)

Key Differences :

- Sulfonyl Substituent : Replaces the trichlorophenyl group with a 2-naphthylsulfonyl moiety.

- Molecular Weight : 370.4 g/mol (vs. ~424.5 g/mol for the trichlorophenyl analog) .

- Electronic Effects : The naphthyl group is less electron-withdrawing than trichlorophenyl, reducing the sulfonyl group’s electrophilicity.

- Lipophilicity : The trichlorophenyl analog is more lipophilic (ClogP ~3.5 vs. ~2.8 for naphthyl), enhancing membrane permeability but reducing aqueous solubility.

Research Implications :

Triazole Derivatives with Phenylsulfonyl Groups

Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (). Key Differences:

- Core Structure : Triazole vs. piperazine.

- Halogenation : Difluorophenyl vs. trichlorophenyl. Fluorine’s electronegativity increases polarity, while chlorine’s bulk enhances steric hindrance.

- Synthetic Routes : Both use α-halogenated ketones, but trichlorophenyl sulfonylation may require harsher conditions due to reduced nucleophilicity .

Functional Impact :

Tos ((4-Methylphenyl)Sulfonyl) Derivatives

Example : Tos group in .

Key Differences :

- Substituent : Methylphenyl vs. trichlorophenyl.

- Electronic Profile : Methyl is electron-donating, reducing sulfonyl group acidity (pKa ~1.5 vs. ~0.5 for trichlorophenyl).

- Applications : Tos derivatives are common in protecting groups, while trichlorophenyl variants may excel in irreversible enzyme inhibition due to stronger electrophilicity .

Research Findings and Implications

- Bioactivity: The trichlorophenyl group’s halogenation correlates with enhanced antimicrobial activity in chlorinated analogs, as seen in groundwater contaminants like 2,4,5-trichlorophenol derivatives .

- Toxicity Concerns : High halogen content may increase environmental persistence and toxicity risks, necessitating careful pharmacokinetic profiling .

- Synthetic Challenges : Introducing trichlorophenyl sulfonyl groups requires optimized conditions (e.g., elevated temperatures, Lewis acid catalysts) compared to naphthyl or methylphenyl analogs .

Biological Activity

2-Furyl 4-((2,4,5-trichlorophenyl)sulfonyl)piperazinyl ketone is a synthetic compound characterized by a unique combination of functional groups that influence its biological activity. This compound features a furan ring, a piperazine ring, and a sulfonyl group attached to a trichlorophenyl moiety. The structural complexity contributes to its potential applications in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity

The biological activity of this compound has been the subject of various studies, focusing on its potential as an enzyme inhibitor and its interactions with different biological macromolecules.

The primary mechanism through which this compound exerts its biological effects involves enzyme inhibition. The compound binds to specific active sites on enzymes, preventing substrate interaction and subsequent catalytic activity. This inhibition can lead to various pharmacological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research has indicated that derivatives of trichlorophenol exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can disrupt bacterial cell membranes and inhibit essential metabolic pathways. The presence of the trichlorophenyl group enhances the lipophilicity of the compound, potentially increasing its ability to penetrate microbial membranes .

Cytotoxic Effects

A study investigating the cytotoxic effects of related compounds on human lymphocytes demonstrated that exposure to certain chlorinated phenolic compounds resulted in significant morphological changes and loss of viability in lymphocytes. This suggests that this compound may also induce similar cytotoxic effects due to oxidative stress mechanisms .

Case Studies

- Case Study on Anticancer Activity : A series of experiments were conducted to evaluate the anticancer properties of similar piperazine derivatives. Compounds with modifications in the sulfonamide group displayed varying degrees of cytotoxicity against cancer cell lines such as A-431 and HT-29. The presence of electron-withdrawing groups like chlorine was found to enhance activity significantly .

- Oxidative Stress Induction : In vivo studies using zebrafish models revealed that exposure to chlorinated compounds led to increased levels of reactive oxygen species (ROS), resulting in apoptosis and developmental anomalies. This indicates that this compound may similarly influence oxidative stress pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Key Findings |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Cytotoxic | Inhibits enzyme activity; induces oxidative stress |

| 2-Furyl 4-(piperidylsulfonyl)piperazinyl ketone | Similar structure without trichlorophenol | Mild antimicrobial | Less potent than trichlorophenol derivatives |

| 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide | Different moieties | Anticonvulsant | High efficacy in seizure models |

Q & A

Q. What are the established synthetic routes for 2-Furyl 4-((2,4,5-trichlorophenyl)sulfonyl)piperazinyl ketone?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Sulfonylation of piperazine derivatives using 2,4,5-trichlorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Step 2 : Coupling the sulfonylated piperazine with a furyl carbonyl group via nucleophilic acyl substitution. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions like hydrolysis of the ketone moiety .

- Key Challenges : Purification of intermediates using column chromatography (silica gel, gradient elution) and characterization via H/C NMR and HPLC-MS to confirm regioselectivity and purity .

Q. How is the compound characterized to confirm structural integrity and purity?

- Spectroscopic Methods :

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity; retention time compared to synthetic standards .

Q. What are the stability considerations for this compound under laboratory conditions?

- Storage : Stable at –20°C in anhydrous DMSO or under inert gas (argon) to prevent hydrolysis of the sulfonyl group.

- Degradation Pathways : Susceptible to photodegradation in solution (UV light) and moisture-induced decomposition. Stability assays (e.g., accelerated aging at 40°C/75% RH for 48 hours) monitor degradation via LC-MS .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity?

- In Vitro Assays :

- Target Binding : Radioligand displacement assays (e.g., serotonin receptor subtypes) using H-labeled analogs to determine IC values .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) and comparison to positive controls (e.g., doxorubicin) .

- Mechanistic Studies : siRNA knockdown of suspected targets (e.g., kinases) to validate specificity .

Q. What analytical strategies resolve contradictions in biological activity data?

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- In Silico Models :

- ADME Prediction : SwissADME or pkCSM to estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability .

- Molecular Dynamics : Simulate binding stability with protein targets (e.g., 5-HT receptor) using GROMACS; analyze RMSD and hydrogen-bond interactions .

Q. What methodologies optimize the compound’s selectivity for specific biological targets?

- Structural Analog Synthesis : Modify the furyl or sulfonyl groups to create derivatives. Compare activity profiles using SAR tables (e.g., EC, selectivity ratios) .

- Crystallography : Co-crystallize the compound with target proteins (e.g., X-ray diffraction at 2.0 Å resolution) to identify critical binding residues .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates

| Intermediate | Role | Characterization Method |

|---|---|---|

| 4-((2,4,5-Trichlorophenyl)sulfonyl)piperazine | Core scaffold | H NMR, IR (S=O stretch ~1350 cm) |

| 2-Furoyl chloride | Acylating agent | GC-MS (purity >98%) |

Q. Table 2. Biological Assay Conditions

| Assay Type | Cell Line/Receptor | Concentration Range | Endpoint |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 1–100 µM | IC via MTT |

| Radioligand Binding | 5-HT | 0.1–10 µM | calculation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.